Epicatechin-(4beta->8)]5-epicatechin is a complex flavonoid compound belonging to the class of procyanidins, which are oligomeric forms of catechins. This compound is characterized by its unique interflavanoid linkages, specifically a 4β→8 bond between epicatechin units. It is primarily sourced from various plants, particularly those rich in flavonoids, such as apples and certain species of pine.
Epicatechin-(4beta->8)]5-epicatechin is classified under the broader category of polyphenolic compounds, which are known for their antioxidant properties. It can be found in significant quantities in the phloem of plants like Pinus taeda (loblolly pine) and various apple varieties. The compound's structural complexity arises from its oligomeric nature, consisting of multiple epicatechin units linked together.
The synthesis of Epicatechin-(4beta->8)]5-epicatechin can be achieved through several methods:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and solvent systems to ensure the desired linkage is formed without undesired side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds.
Epicatechin-(4beta->8)]5-epicatechin has a molecular formula of and a molecular weight of approximately . Its structure features multiple hydroxyl groups that contribute to its biological activity and solubility characteristics.
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29-/m0/s1
Epicatechin-(4beta->8)]5-epicatechin can participate in various chemical reactions typical for flavonoids:
These reactions are often monitored using spectroscopic techniques such as ultraviolet-visible spectroscopy or mass spectrometry to track changes in molecular weight and structure.
The biological activities attributed to Epicatechin-(4beta->8)]5-epicatechin largely stem from its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress within cells. This mechanism is vital in protecting cellular components from damage that can lead to various diseases.
Studies have shown that procyanidins can modulate signaling pathways involved in inflammation and cell proliferation, further supporting their role in health benefits associated with dietary flavonoids.
Epicatechin-(4beta->8)]5-epicatechin is typically a solid at room temperature with a melting point that varies based on purity and form. It is soluble in organic solvents like methanol and ethanol but has limited solubility in water due to its large molecular size.
The compound exhibits strong antioxidant activity due to its ability to donate hydrogen atoms from hydroxyl groups. Its stability can be affected by light and heat, necessitating careful handling during storage and analysis.
Epicatechin-(4beta->8)]5-epicatechin has garnered interest in various scientific fields:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: